Diphenyl[tris(trimethylsilyl)methyl]silanol
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Overview
Description
Diphenyl[tris(trimethylsilyl)methyl]silanol is a unique organosilicon compound characterized by its bulky trimethylsilyl groups These groups confer significant steric hindrance, making the compound chemically inert and stable under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[tris(trimethylsilyl)methyl]silanol typically involves the reaction of diphenylsilanediol with tris(trimethylsilyl)methyl lithium. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic substrates.
Substitution: Various silylated derivatives.
Scientific Research Applications
Diphenyl[tris(trimethylsilyl)methyl]silanol has a wide range of applications in scientific research:
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Diphenyl[tris(trimethylsilyl)methyl]silanol exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can initiate a variety of chemical reactions, including reductions and hydrosilylation. The compound’s bulky trimethylsilyl groups provide steric protection, allowing for selective reactions and minimizing side reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but without the diphenyl groups.
Diphenylsilane: Lacks the bulky trimethylsilyl groups, making it less sterically hindered and more reactive.
Triphenylsilane: Contains phenyl groups instead of trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diphenyl[tris(trimethylsilyl)methyl]silanol is unique due to its combination of diphenyl and tris(trimethylsilyl)methyl groups. This combination provides both steric hindrance and chemical stability, making it suitable for specific applications where other compounds may not perform as well .
Properties
CAS No. |
90464-82-7 |
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Molecular Formula |
C22H38OSi4 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
hydroxy-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
InChI Key |
IPOUWUVQLYPBAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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